3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a quinoline moiety, a piperidine ring, and a tetrahydrocinnoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling and subsequent modifications. One common synthetic route involves the following steps:
Formation of Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.
Coupling Reaction: The quinoline and piperidine moieties are coupled using a suitable linker, such as a methoxy group, under basic conditions.
Formation of Tetrahydrocinnoline: The tetrahydrocinnoline structure is formed through a cyclization reaction involving the quinoline-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride or lithium diisopropylamide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine derivatives.
Scientific Research Applications
3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperidine ring may interact with various receptors and enzymes, modulating their activity. The overall effect of the compound depends on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain a quinoline moiety, are known for their antimalarial and antimicrobial properties.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are widely used in pharmaceuticals and agrochemicals.
Tetrahydrocinnoline Derivatives: Compounds with similar structures that are studied for their potential therapeutic applications.
Uniqueness
3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is unique due to its combination of three distinct structural motifs: quinoline, piperidine, and tetrahydrocinnoline This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these motifs
Properties
IUPAC Name |
quinolin-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-24(22-10-9-18-5-1-3-7-20(18)25-22)28-13-11-17(12-14-28)16-30-23-15-19-6-2-4-8-21(19)26-27-23/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSFPNHYOPJCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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